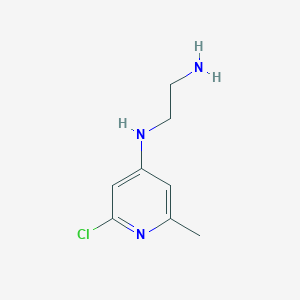
1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-HYDROXYPIPERIDINE-1,2,3-TRICARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-HYDROXYPIPERIDINE-1,2,3-TRICARBOXYLATE is a complex organic compound with a unique structure that includes a piperidine ring substituted with hydroxyl, dibenzyl, and tert-butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-HYDROXYPIPERIDINE-1,2,3-TRICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Substitution with Dibenzyl and Tert-Butyl Groups: The dibenzyl and tert-butyl groups are introduced through substitution reactions, typically using benzyl halides and tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-HYDROXYPIPERIDINE-1,2,3-TRICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The dibenzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-HYDROXYPIPERIDINE-1,2,3-TRICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-HYDROXYPIPERIDINE-1,2,3-TRICARBOXYLATE involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the dibenzyl and tert-butyl groups can influence the compound’s hydrophobic interactions and overall stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-HYDROXYPIPERIDINE-1,2,3-TRICARBOXYLATE can be compared with similar compounds such as:
1,2-dibenzyl 3-tert-butyl (2S,3S)-5-oxopiperidine-1,2,3-tricarboxylate: Similar structure but with a ketone group instead of a hydroxyl group.
1,2-dibenzyl 3-tert-butyl (2S,3S)-5-methylenepiperidine-1,2,3-tricarboxylate: Similar structure but with a methylene group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C26H31NO7 |
|---|---|
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
1-O,2-O-dibenzyl 3-O-tert-butyl (2S,3S)-5-hydroxypiperidine-1,2,3-tricarboxylate |
InChI |
InChI=1S/C26H31NO7/c1-26(2,3)34-23(29)21-14-20(28)15-27(25(31)33-17-19-12-8-5-9-13-19)22(21)24(30)32-16-18-10-6-4-7-11-18/h4-13,20-22,28H,14-17H2,1-3H3/t20?,21-,22-/m0/s1 |
InChI-Schlüssel |
VHDCQKJWXIZQQY-QIFDKBNDSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H]1CC(CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CC(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1S,4S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B8539324.png)
![Methyl 4-{[(4-chlorobenzoyl)amino]methyl}benzoate](/img/structure/B8539349.png)





![2-(Imidazo[1,2-a]pyrimidin-2-yl)aniline](/img/structure/B8539396.png)
![(2R)-2-[(Triphenylmethyl)amino]butan-1-ol](/img/structure/B8539400.png)
![N'-(4-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea](/img/structure/B8539405.png)
